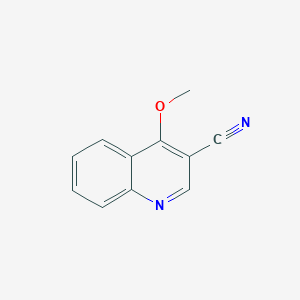

4-Methoxyquinoline-3-carbonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Methoxyquinoline-3-carbonitrile, has been a subject of numerous studies . For instance, a series of novel 7-chloroquinoline derivatives were synthesized using the Vilsmeier–Haack reaction and aromatic nucleophilic substitution . Another study reported the synthesis of quinoline-3-carbonitrile-appended pyrazole using 6-substituted-2-hydrazinyl quinoline-3-carbonitrile as an intermediate .Molecular Structure Analysis

The molecular structure of 4-Methoxyquinoline-3-carbonitrile is based on the quinoline scaffold, which is a common nitrogen-containing heterocycle . The methoxy group (OCH3) is attached to the 4th carbon of the quinoline ring, and the carbonitrile group (CN) is attached to the 3rd carbon .Chemical Reactions Analysis

Quinoline derivatives, including 4-Methoxyquinoline-3-carbonitrile, have been involved in various chemical reactions . For example, the functionalization of the quinoline moiety at different positions has allowed for varying pharmacological activities of its derivatives .Physical And Chemical Properties Analysis

4-Methoxyquinoline-3-carbonitrile is a chemical compound with a molecular formula of C11H8N2O and a molecular weight of 184.19 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen

Photovoltaic Applications

4-Methoxyquinoline-3-carbonitrile derivatives have been identified as promising materials for third-generation photovoltaic cells . Their unique absorption spectra and energy levels make them suitable for use in polymer solar cells and dye-sensitized solar cells (DSSCs). These compounds contribute to the development of renewable energy solutions by offering an alternative to traditional silicon-based photovoltaic panels.

Organic Electronics

In the realm of organic electronics, quinoline derivatives, including 4-Methoxyquinoline-3-carbonitrile, are utilized for the emission layer of organic light-emitting diodes (OLEDs) . Their electronic properties are harnessed to create efficient, flexible, and lightweight electronic devices.

Medicinal Chemistry

Quinoline derivatives are integral to several pharmacologically active compounds. 4-Methoxyquinoline-3-carbonitrile is being explored for its potential in medicinal chemistry, particularly in the synthesis of compounds with anticancer, antioxidant, anti-inflammatory, and antimicrobial activities .

Analytical Chemistry

The fluorescent properties of 4-Methoxyquinoline-3-carbonitrile make it a valuable compound in analytical chemistry. It serves as a precursor for green fluorescent dyes and is used in the synthesis of biologically active molecules, aiding in various analytical techniques.

Environmental Science

In environmental science, 4-Methoxyquinoline-3-carbonitrile derivatives are synthesized using environmentally benign protocols. These compounds exhibit a range of biological activities, such as antibacterial and antiviral, which can be beneficial in environmental remediation processes .

Materials Science

Quinoline derivatives are good candidates for creating new materials with specific optoelectronic and mechanical properties. Their application in materials science extends to the design and synthesis of novel materials for various industrial uses .

Energy Production

The application of quinoline derivatives, including 4-Methoxyquinoline-3-carbonitrile, in energy production is notable, especially in the context of photovoltaic cells for solar energy harvesting . Their role in creating more efficient and cost-effective solar panels is significant in the pursuit of sustainable energy sources.

Wirkmechanismus

While the specific mechanism of action for 4-Methoxyquinoline-3-carbonitrile is not explicitly mentioned in the retrieved papers, quinoline derivatives are known for their wide range of biological activities . They are found in natural products and are used in the development of bioactive molecules for anticancer, antimalarial, and antimicrobial applications .

Zukünftige Richtungen

Quinoline derivatives, including 4-Methoxyquinoline-3-carbonitrile, continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of more potent quinolinyl-pyrazoles for the treatment of various health threats . Additionally, the exploration of the drug-likeness of the quinoline-hybrids and the influence of substituent characteristics and position on the biological activity of the compounds could be a promising direction .

Eigenschaften

IUPAC Name |

4-methoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-11-8(6-12)7-13-10-5-3-2-4-9(10)11/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQMTEGQTKXOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyquinoline-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

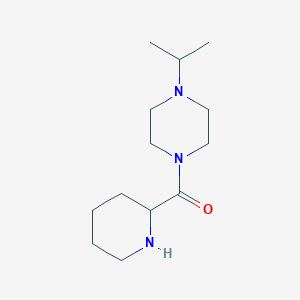

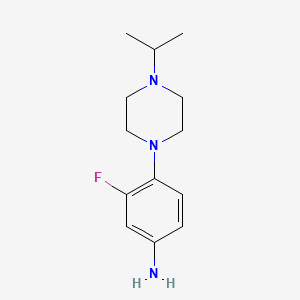

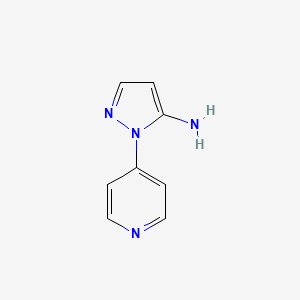

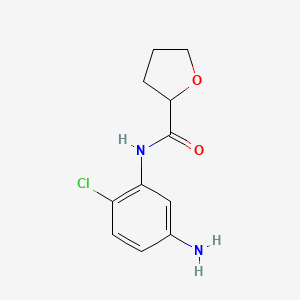

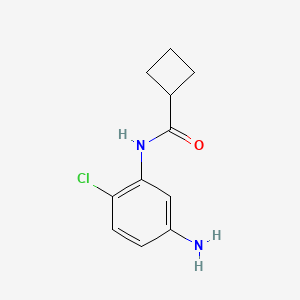

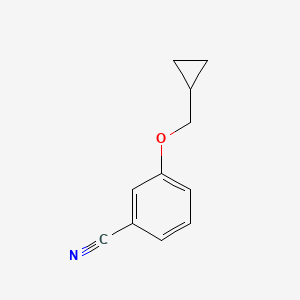

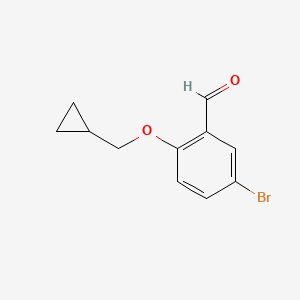

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)-](/img/structure/B1386362.png)

![[(2H-1,3-benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1386374.png)